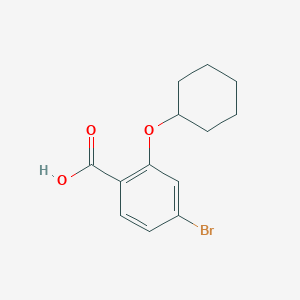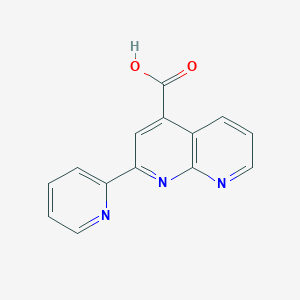
N-BOC-L-Lysinol
Vue d'ensemble
Description
N-BOC-L-Lysinol is a chemical compound with the CAS number 85535-54-2 . Its IUPAC name is tert-butyl (1S)-5-amino-1-(hydroxymethyl)pentylcarbamate . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of N-BOC-L-Lysinol is C11H24N2O3 . The InChI code is 1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 .Physical And Chemical Properties Analysis
N-BOC-L-Lysinol has a molecular weight of 232.32 . It is a colorless to yellow liquid .Applications De Recherche Scientifique
Synthesis of Site-Specifically Lysine Monomethylated Peptide
N-BOC-L-Lysinol has been utilized in the synthesis of site-specifically lysine monomethylated peptides. A method described involves consecutive reductive benzylation and methylation in a one-pot reaction, followed by debenzylation through catalytic hydrogenolysis and BOC protection in another one-pot reaction. This process allows for the incorporation of monomethylated lysine into peptides via solid-phase peptide synthesis, demonstrating N-BOC-L-Lysinol's utility in creating modified peptides with potential applications in research and drug development (Huang et al., 2007).
Biodegradable Polymers and Bioconjugates
Studies have shown the application of N-BOC-L-Lysinol in developing biodegradable polymers and bioconjugates for biomedical applications. For instance, the modification of boron-doped diamond electrodes with poly-L-lysine for the amperometric detection of nucleic acid bases demonstrates the material's potential in biosensing technologies. This research indicates that structurally-organized molecules, such as poly-L-lysine, can enhance the molecular recognition capabilities of biosensors, pointing to N-BOC-L-Lysinol's role in advancing biosensor design and function (Niedziałkowski et al., 2015).
Gene Delivery and Therapeutics
Lysine-functionalized nanodiamonds have been developed for gene carriers, showcasing the ability of N-BOC-L-Lysinol derivatives to stabilize colloidal dispersions for in vitro cellular uptake studies and siRNA delivery applications. This research highlights the potential of N-BOC-L-Lysinol in facilitating effective interactions with biological systems for RNAi therapeutics, demonstrating its significance in the development of gene therapy technologies (Alwani et al., 2016).
Genetic Code Expansion
N-BOC-L-Lysinol has been explored in the context of genetic code expansion, where its derivatives enable stringent regulation of genome editing by CRISPR-Cas9 through conditional activation. This approach allows for controlled expression of active Cas9 in mammalian cells only after exposure to specific lysine derivatives, offering a novel method for regulating gene editing with implications for therapeutic applications and environmental gene drives (Suzuki et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
N-BOC-L-Lysinol is a derivative of the amino acid lysine The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues
Mode of Action
The N-BOC-L-Lysinol compound is a Boc-protected form of lysine . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines, like lysine, under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites in a molecule without affecting the amine group. The Boc group can be removed later under acidic conditions .
Action Environment
The action, efficacy, and stability of N-BOC-L-Lysinol could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the cell. The Boc group is stable towards most nucleophiles and bases , suggesting that N-BOC-L-Lysinol could be stable under a variety of conditions.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNSIWLDDOZIQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-L-Lysinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




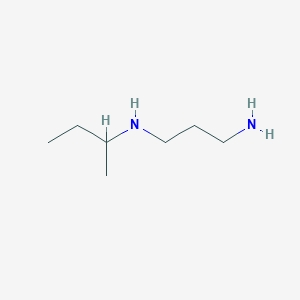
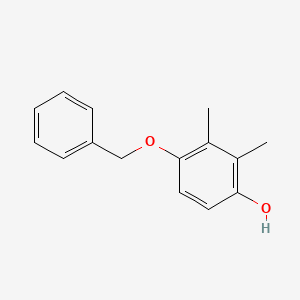
![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)
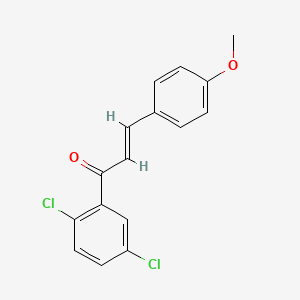
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
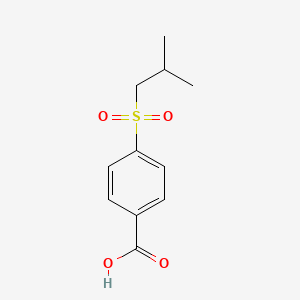
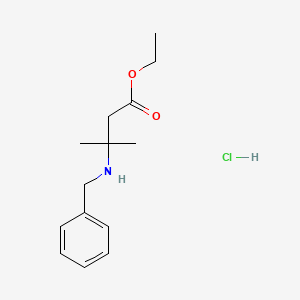
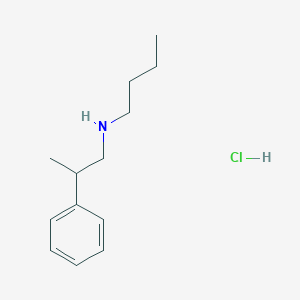
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)
